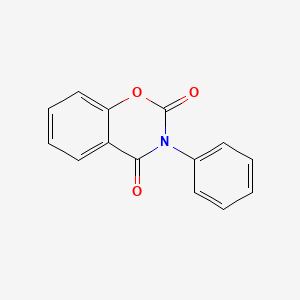

3-Phenyl-1,3-benzoxazine-2,4-dione

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

1217-25-0 |

|---|---|

Molekularformel |

C14H9NO3 |

Molekulargewicht |

239.23 g/mol |

IUPAC-Name |

3-phenyl-1,3-benzoxazine-2,4-dione |

InChI |

InChI=1S/C14H9NO3/c16-13-11-8-4-5-9-12(11)18-14(17)15(13)10-6-2-1-3-7-10/h1-9H |

InChI-Schlüssel |

AIPDYRUQGNTLLE-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3OC2=O |

Herkunft des Produkts |

United States |

Significance of Benzoxazine Heterocycles in Medicinal Chemistry and Organic Synthesis

Benzoxazine (B1645224) heterocycles are considered privileged scaffolds in the realm of medicinal chemistry. Their unique three-dimensional structure, containing both a benzene (B151609) ring and an oxazine (B8389632) ring, provides a versatile framework for the development of novel therapeutic agents. nih.govresearchgate.net These compounds and their derivatives have been reported to exhibit a wide array of pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant activities. nih.govikm.org.myijrpr.com The presence of nitrogen and oxygen atoms within the heterocyclic ring allows for specific interactions with biological targets, making them attractive candidates for drug design. researchgate.net

In organic synthesis, the benzoxazine ring system serves as a valuable building block. The reactivity of the oxazine ring, particularly its ability to undergo ring-opening polymerization, has led to the development of high-performance polymers known as polybenzoxazines. researchgate.net Furthermore, the synthesis of benzoxazine derivatives often involves multicomponent reactions, which are highly efficient and atom-economical processes. taylorandfrancis.com The ability to introduce a variety of substituents onto the benzoxazine core allows for the fine-tuning of its chemical and physical properties, making it a versatile tool for synthetic chemists. researchgate.net

Historical Context of 3 Phenyl 1,3 Benzoxazine 2,4 Dione Research

The broader family of benzoxazines was first synthesized in 1944 by Holly and Cope. researchgate.net However, significant industrial and academic interest in these compounds, particularly in the context of polymer science, gained momentum through the pioneering work of Ishida and his colleagues. researchgate.net

Early research into 1,3-benzoxazine-2,4-diones, including the 3-phenyl substituted variant, focused on their synthesis and fundamental reactivity. A key synthetic route involves the reaction of a salicylic (B10762653) acid derivative with an isocyanate, or the cyclization of an N-acyl anthranilic acid. researchgate.netraco.cat These foundational studies laid the groundwork for subsequent explorations into their biological potential.

A notable development in the research of 3-phenyl-1,3-benzoxazine-2,4-dione and its analogues was the discovery of their potential as allosteric inhibitors of mitogen-activated kinase kinase (MEK). nih.gov This finding, published in 2016, opened up a new avenue of investigation into their application as antiviral and anticancer agents. nih.gov

Overview of Research Trajectories for 3 Phenyl 1,3 Benzoxazine 2,4 Diones

Conventional Synthetic Routes

Conventional methods for the synthesis of this compound and its analogs have been well-established, providing foundational pathways to this heterocyclic scaffold. These routes often involve condensation and cyclization reactions using readily available starting materials.

Condensation-Cyclization Reactions

One of the earliest described methods for creating the 1,3-benzoxazine-2,4-dione core involves the condensation of salicylic (B10762653) acid with urea (B33335) upon heating. This reaction, however, is known to produce moderate yields and generates byproducts such as phenol (B47542) and cyanuric acid. A more direct route to N-substituted derivatives, such as the target compound, involves a one-pot reaction starting directly from salicylic acid and a primary amine. In a typical procedure, salicylic acid is first activated with ethyl chloroformate in the presence of a base like triethylamine. After the activation step, the appropriate amine (in this case, aniline (B41778) for the synthesis of the 3-phenyl derivative) is added, leading to the formation of the desired 3-substituted benzoxazine-2,4-dione.

This one-pot method circumvents the need to isolate intermediate salicylamides, which are often required in multi-step procedures. The reaction proceeds through the initial formation of a mixed anhydride (B1165640) from salicylic acid and ethyl chloroformate, which then reacts with the amine to form a salicylamide (B354443) intermediate in situ. This intermediate subsequently undergoes intramolecular cyclization to yield the final dione (B5365651) product.

Reaction of Substituted Salicylanilides with Chloroformates

A highly effective and widely used method for preparing this compound involves the reaction of a corresponding salicylanilide (B1680751) with a chloroformate ester. google.com This approach is particularly valuable for creating derivatives with various substituents on either the phenyl ring or the benzoxazine core. The reaction is typically carried out by treating the pre-formed salicylanilide (N-phenyl-2-hydroxybenzamide) with an alkyl chloroformate, such as methyl chloroformate or ethyl chloroformate. google.com

The process is generally conducted in an aqueous basic medium, maintaining a pH above 8 with an inorganic base like sodium hydroxide. google.com Careful control of the reaction temperature, typically between 20°C and 70°C, is crucial to ensure the formation of a solid, crystalline product while avoiding decomposition. google.com This method has been successfully applied to produce modified 3-phenyl-2H-benzo[e] google.comresearchgate.netoxazine-2,4(3H)-dione derivatives, which have been explored for their biological activities.

| Starting Material | Reagent | Base | pH | Temperature (°C) | Product | Reference |

| Salicylamide | Methyl Chloroformate | Sodium Hydroxide | > 8 | 35-40 | 1,3-Benzoxazine-2,4-dione | google.com |

| Salicylanilide | Ethyl Chloroformate | Triethylamine | - | - | This compound |

Cyclization of Salicylamide with N,N'-Carbonyldiimidazole

N,N'-Carbonyldiimidazole (CDI) is a well-known and versatile reagent for mediating cyclization reactions by acting as a phosgene (B1210022) equivalent. wikipedia.org It is particularly effective in activating hydroxyl groups to facilitate intramolecular ring closure. organic-chemistry.org In the context of benzoxazine-2,4-dione synthesis, CDI can be used to cyclize salicylamides. The reaction proceeds by the activation of the phenolic hydroxyl group of the salicylamide by CDI, followed by an intramolecular nucleophilic attack from the amide nitrogen, displacing an imidazole (B134444) molecule and forming the heterocyclic ring. This method is valued for its mild reaction conditions and for avoiding the use of more hazardous reagents like phosgene.

Reaction of 2-Hydroxybenzonitrile (B42573) with Phenylisocyanate

A direct and efficient route to this compound involves the reaction between 2-hydroxybenzonitrile (salicylonitrile) and phenylisocyanate. researchgate.net This reaction provides a straightforward pathway to N-aryl substituted 1,3-benzoxazine-2,4-diones. The synthesis is typically carried out in the presence of a base, which facilitates the addition of the phenolic hydroxyl group to the isocyanate, followed by an intramolecular cyclization step where the nitrile group is incorporated into the heterocyclic ring, ultimately forming the dione structure. This method is notable for its atom economy and directness in establishing the N-phenyl substitution.

Cyclization of Dihydroxy-N-phenylbenzamides with Methyl Chloroformate

This synthetic route represents a variation of the chloroformate-based cyclization, starting with a more complex substituted benzamide (B126). For analogs of this compound that contain additional hydroxyl groups on the benzamide backbone, cyclization can be achieved using reagents like methyl chloroformate. The fundamental reaction mechanism is analogous to the cyclization of simpler salicylanilides. The phenolic hydroxyl group reacts with methyl chloroformate to form a carbonate intermediate, which then undergoes intramolecular cyclization via nucleophilic attack by the amide nitrogen to form the stable 1,3-benzoxazine-2,4-dione ring system. The presence of additional hydroxyl groups may require the use of protecting groups to ensure selective reaction at the desired phenolic position.

Advanced and Green Synthetic Approaches

In response to the growing demand for sustainable chemical processes, advanced and green synthetic methodologies have been developed for the synthesis of benzoxazine derivatives. These methods aim to improve efficiency, reduce waste, and lower energy consumption compared to conventional routes.

One-pot reactions are a key feature of green chemistry, as they minimize solvent usage and avoid the isolation of intermediates, leading to higher yields and simpler procedures. The direct synthesis of benzoxazine-2,4-diones from salicylic acid and amines is an example of such an approach.

Catalysis offers another avenue for greener synthesis. The use of catalysts can lower the activation energy of reactions, allowing them to proceed at lower temperatures and with greater selectivity. For related benzoxazine structures, transition-metal-free catalytic systems have been developed. rsc.org Furthermore, palladium-catalyzed carbonylative synthesis using stable carbon monoxide surrogates like benzene-1,3,5-triyl triformate has been reported for the synthesis of related benzoxazin-4-ones, representing an advanced method that avoids handling toxic CO gas. researchgate.net

Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and improve yields. For the synthesis of related heterocyclic diones, microwave irradiation has been used to create solvent- and catalyst-free conditions, showcasing a more environmentally benign approach. researchgate.net

| Approach | Key Feature | Example Application Area | Benefit | Reference |

| One-Pot Synthesis | Direct conversion of salicylic acid and amine | Benzoxazine-2,4-diones | Reduced waste, higher efficiency | |

| Advanced Catalysis | Use of CO surrogates in Pd-catalyzed reactions | Benzoxazin-4-ones | Avoids toxic CO gas, broad scope | researchgate.net |

| Microwave Irradiation | Solvent- and catalyst-free conditions | Quinazoline-2,4-diones | Rapid reaction, energy efficient | researchgate.net |

| Transition-Metal-Free | Avoids heavy metal catalysts | 1,4-Benzoxazine derivatives | Environmentally benign, mild conditions | rsc.org |

Utilization of Triphosgene (B27547) as a Phosgene Substitute

Triphosgene, a safer, solid alternative to the hazardous gaseous phosgene, has proven to be an effective reagent for the synthesis of 3-aryl-1,3-benzoxazine-2,4-diones. semanticscholar.orgresearchgate.net This method offers a direct and mild conversion of various precursors into the desired benzoxazine-2,4-dione ring system. semanticscholar.org

From Salicylanilides

A primary and direct route to this compound involves the cyclization of salicylanilide using triphosgene. semanticscholar.org This reaction proceeds with high efficiency and offers a straightforward work-up procedure. semanticscholar.org In a model study, the reaction of salicylanilide with triphosgene in the presence of pyridine (B92270) in dichloromethane (B109758) overnight yielded this compound in 81% yield. semanticscholar.org This method is considered a direct transformation, replacing the more traditional use of ethyl chloroformate which provides a lower yield of 70%. semanticscholar.org The antimycobacterial activity of salicylanilides and the resulting 3-phenyl-2H-1,3-benzoxazine-2,4(3H)-diones increases with more electron-withdrawing and hydrophobic substituents on the phenyl ring. researchgate.net

From Anacardic Acids

A novel and convenient synthesis of a series of 3-aryl-1,3-benzoxazine-2,4-diones has been developed from anacardic acids, which are naturally occurring phenolic lipids found in cashew nut shell liquid. semanticscholar.org This process involves the use of triphosgene for the cyclization step. semanticscholar.orgresearchgate.net The synthesis starts with anacardic acids, which are first converted to the corresponding salicylanilides. These intermediates are then treated with triphosgene and pyridine in dichloromethane to yield the final 3-aryl-1,3-benzoxazine-2,4-diones in high yields, ranging from 85-91%. semanticscholar.org This method is effective for both electron-rich and electron-deficient anilines. semanticscholar.org

Table 1: Synthesis of 3-Aryl-1,3-benzoxazine-2,4-diones from Anacardic Acids using Triphosgene

| Entry | Aniline Substituent | Yield (%) |

| 1 | Phenyl | 85 |

| 2 | 4-Chlorophenyl | 91 |

| 3 | 4-Methylphenyl | 90 |

| 4 | 4-Methoxyphenyl | 88 |

Data sourced from a study on the application of triphosgene in synthesizing 3-aryl-1,3-benzoxazine-2,4-diones from anacardic acids. semanticscholar.org

From Schiff Bases

The reaction of Schiff bases with triphosgene provides a selective pathway to either 1,3-benzoxazine-2,4-diones or 4-methylene-1,3-benzoxazine-2-ones, depending on the substituents present on the Schiff base. researchgate.net This method highlights the versatility of triphosgene in heterocyclic synthesis. researchgate.net When Schiff bases derived from salicylaldehyde (B1680747) and various anilines are treated with triphosgene, the corresponding 3-aryl-1,3-benzoxazine-2,4-diones are obtained in good yields. researchgate.net

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions. researchgate.netnih.gov In the context of benzoxazine-2,4-dione synthesis, microwave-assisted methods have been successfully employed. researchgate.netnih.gov For instance, the synthesis of benzoxazine-2,4-diones from phthalic anhydride derivatives and trimethylsilyl (B98337) azide (B81097) was achieved with yields ranging from 30-90% under microwave irradiation. researchgate.net This technique can also influence the regioselectivity of the reaction by modulating the irradiation time. researchgate.net A parallel combinatorial synthesis of substituted benzoxazines under microwave irradiation significantly reduced the reaction time from 7 hours to 30-36 minutes. nih.gov The synthesis of 3,4-dihydro-2H-benzo[b] semanticscholar.orgresearchgate.netoxazines from substituted 2-aminophenols, benzaldehydes, and phenacyl bromides was also expedited using microwave assistance, resulting in improved yields and easier work-up. arkat-usa.org

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of a Benzoxazine Library

| Method | Reaction Time |

| Conventional Heating | 7 hours |

| Microwave Irradiation | 30-36 minutes |

Data sourced from a study on the microwave-assisted synthesis of a substituted benzoxazine library. nih.gov

Solvent-Free Methodologies

Solvent-free synthesis is an environmentally friendly approach that minimizes the use of hazardous organic solvents. google.comresearchgate.net The synthesis of 1,3-benzoxazine compounds can be achieved under solvent-free conditions by preparing a substantially homogeneous reaction mixture of a phenolic compound, a primary amine, and an aldehyde. google.com This mixture is then heated to allow the reactants to chemically bond and form the desired product. google.com This solventless approach was developed to overcome drawbacks of traditional methods, such as the formation of oligomers. researchgate.net

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) offer significant advantages in terms of efficiency and atom economy by combining multiple synthetic steps into a single operation without isolating intermediates. arkat-usa.orgnih.govnih.gov The synthesis of 3,4-dihydro-2H-benzo[b] semanticscholar.orgresearchgate.netoxazines has been reported via a one-pot multicomponent reaction of substituted 2-aminophenols, benzaldehydes, and phenacyl bromides. arkat-usa.org This approach is cost-effective and time-saving. arkat-usa.org Similarly, tricyclic benzoxazines and benzoxazepines have been synthesized in one-pot conditions using a biochemo multienzyme cascade reaction, highlighting a green and sustainable approach. nih.gov Another example is the synthesis of pyrazolo[5,4-b]pyrimidino[5,4-e]pyridin-5-one derivatives through a one-pot four-component domino reaction. nih.gov

Synthesis of Related Benzoxazine Scaffolds

The synthesis of benzoxazine scaffolds beyond the this compound core has been an active area of research, leading to a variety of structurally related heterocyclic compounds. These synthetic efforts have explored different methodologies to introduce diverse functional groups and heteroatoms into the benzoxazine framework, thereby expanding the chemical space and potential applications of this class of compounds. This section details the synthetic strategies for obtaining 3,4-dihydro-2H-1,3-benzoxazines, as well as thioxo and imino analogs of the benzoxazine-2,4-dione system.

Mannich Reaction-Based Syntheses of 3,4-Dihydro-2H-1,3-Benzoxazines

The Mannich reaction is a cornerstone in the synthesis of 3,4-dihydro-2H-1,3-benzoxazine derivatives. mdpi.com This one-pot three-component condensation reaction typically involves a phenol, a primary amine, and formaldehyde (B43269). mdpi.com The versatility of this reaction allows for the incorporation of a wide range of substituents on both the phenolic and amine components, leading to a diverse library of benzoxazine structures. researchgate.net

The reaction mechanism is thought to proceed through the initial formation of a Mannich base, 2-[(phenylamino)methyl]phenol, from the reaction of the phenol and primary amine with formaldehyde. acs.org Subsequent reaction with another molecule of formaldehyde leads to the cyclization and formation of the oxazine (B8389632) ring. acs.org Kinetic studies have shown that the dehydration of methylene (B1212753) glycol to formaldehyde can be the rate-controlling step in this process. acs.org The reaction can be carried out under various conditions, including in different solvents and at a range of temperatures. researchgate.net

Sulfur-containing benzoxazines have also been synthesized using the Mannich condensation. For instance, 4,4′-thiodiphenol and 4,4′-dihydroxydiphenyl disulfide have been reacted with furfurylamine (B118560) and paraformaldehyde in toluene (B28343) to yield the corresponding sulfur-containing dibenzoxazines. mdpi.com These reactions demonstrate the robustness of the Mannich approach for incorporating heteroatoms into the benzoxazine structure. mdpi.com

Table 1: Examples of Mannich Reaction-Based Syntheses of 3,4-Dihydro-2H-1,3-Benzoxazines

| Phenol Derivative | Amine Derivative | Reaction Conditions | Product | Reference |

| 2,4-Di-tert-butyl phenol | Various amines | One-pot synthesis | 3,4-Dihydro-2H-1,3-benzoxazine derivatives | nih.gov |

| 4,4′-Thiodiphenol | Furfurylamine | Toluene, 110 °C, 4 h | 4,4′-Thiodiphenol and furfurylamine based benzoxazine (4DTP-fa) | mdpi.com |

| 4,4′-Dihydroxydiphenyl disulfide | Furfurylamine | Toluene, 110 °C, 5 h | 4,4′-Dihydroxydiphenyl disulfide and furfurylamine based benzoxazine (4DPDS-fa) | mdpi.com |

| Daidzein | 2-Thiophenemethylamine | One-pot reaction with paraformaldehyde | Daidzein and thiophene (B33073) containing benzoxazine (Dd-tma) | nih.gov |

Synthesis of Thioxo Analogs

The replacement of one or both carbonyl oxygen atoms in the 1,3-benzoxazine-2,4-dione ring with sulfur atoms gives rise to thioxo analogs, which have garnered interest due to their potential biological activities. The synthesis of these compounds often involves the use of sulfur-containing reagents such as isothiocyanates and thiophosgene (B130339).

One common approach to 2-thioxo-1,3-benzoxazin-4-ones involves the reaction of anthranilic acids with isothiocyanates. nih.gov This reaction can be performed in various solvents, including deep eutectic solvents (DESs) like choline (B1196258) chloride:urea, which can act as both a solvent and a catalyst. nih.gov The use of green chemistry methods, such as microwave and ultrasound assistance, has also been explored to improve reaction efficiency. nih.gov

Alternatively, thiophosgene can be employed to introduce the thioxo functionality. researchgate.net For example, the reaction of salicylamide with thiophosgene can lead to the formation of thioxo derivatives. researchgate.net Another route involves the treatment of 2-amino-arylalkyl alcohols with isothiocyanates to form thiourea (B124793) intermediates, which can then be cyclized using molecular iodine to yield 2-amino-4H-1,3-benzoxazines, a related scaffold. organic-chemistry.org

Table 2: Synthetic Approaches to Thioxo Analogs of Benzoxazines

| Starting Material | Reagent | Reaction Conditions | Product | Reference |

| Anthranilic acid | Phenyl isothiocyanate | Choline chloride:urea (1:2) DES, 80 °C | 2-Mercaptoquinazolin-4(3H)-one | nih.gov |

| Salicyloyl chloride derivatives | Methyl, ethyl, and benzyl (B1604629) isothiocyanate | - | 4-Oxo-2-thioxo-3,4-dihydro-2H,1,3-substituted benzoxazines | researchgate.net |

| 2-Amino-arylalkyl alcohols | Isothiocyanates | 1. Formation of thiourea intermediate2. I₂, Et₃N | 2-Amino-4H-1,3-benzoxazines | organic-chemistry.org |

| Salicylaldehyde | Thiourea | Acetonitrile | {2-Thioxo-3,4-dihydro-2H-1,3-benzoxazin-4-yl}urea | researchgate.net |

Synthesis of Imino Derivatives

Imino derivatives of 1,3-benzoxazine-2,4-diones, where a carbonyl group is replaced by an imino group, represent another class of structurally related analogs. The synthesis of these compounds can be achieved through several strategies, often involving cyclization reactions of appropriately functionalized precursors.

A notable method for the synthesis of 2-imino-1,3-benzoxazin-4-ones is the 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (B91526) (HATU)-mediated coupling of salicylic acids and anilines. nih.gov Mechanistic studies suggest that this reaction proceeds through the formation of a salicylanilide intermediate, followed by carbon transfer from HATU and subsequent cyclization. nih.gov

Another approach involves the reaction of anthranilic acid with 4,5-dichloro-1,2,3-dithiazolium chloride, which, upon heating, yields 4-oxo-4H-3,1-benzoxazine-2-carbonitrile, an imino precursor. rsc.org Furthermore, palladium-catalyzed isonitrile insertion into 2-bromophenylureas followed by a C-O cross-coupling reaction provides a route to 4-imino-4H-benzo[d] acs.orgresearchgate.netoxazin-2-amines. researchgate.net

Table 3: Synthetic Routes to Imino Derivatives of Benzoxazines

| Starting Material | Reagent(s) | Reaction Conditions | Product | Reference |

| Salicylic acids and anilines | HATU | - | 2-Imino benzo[e]-1,3-oxazin-4-ones | nih.gov |

| Anthranilic acid | 4,5-Dichloro-1,2,3-dithiazolium chloride | Toluene, heat | 4-Oxo-4H-3,1-benzoxazine-2-carbonitrile | rsc.org |

| 2-Bromophenylureas | Isonitrile, Pd catalyst | Microwave irradiation | 4-Imino-4H-benzo[d] acs.orgresearchgate.netoxazin-2-amines | researchgate.net |

Role of Catalysts and Reaction Conditions

Catalysts and specific reaction conditions are pivotal in directing the synthesis towards the desired benzoxazine-2,4-dione structure, often by enabling specific transformations like cyclization or managing the reactivity of intermediates.

Several synthetic strategies employ transition-metal catalysts. For instance, a method for producing related tetra-substituted 3,1-benzoxazines involves a decarboxylative intramolecular cyclization catalyzed by transition metals like Palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄) or copper-based catalysts. nih.gov This reaction proceeds efficiently in solvents like dichloromethane (CH₂Cl₂). nih.gov Similarly, gold(I) catalysts have been utilized for the cycloisomerization of N-(2-alkynyl)aryl benzamides to form related benzoxazine structures, operating under mild conditions. nih.gov

Acid-catalyzed reactions are also common. The cyclization of anthranilic acids with ortho esters to form benzoxazin-4-ones can be performed under thermal or microwave-assisted conditions, sometimes with acid catalysis. mdpi.com In other syntheses, the choice of solvent and base is critical. The reaction of anthranilic acid with acid chlorides to form 2-substituted-4H-3,1-benzoxazin-4-ones is typically conducted in a pyridine solution, which acts as both a solvent and an acid scavenger. uomosul.edu.iqrsc.org

A notable synthesis of 1,3-benzoxazine-2,4-diones proceeds from Schiff bases using triphosgene, a safer substitute for phosgene. orientjchem.org The conditions for this type of reaction, including the choice of substituents on the Schiff base, can selectively determine the final product. orientjchem.org

| Catalyst/Reagent | Starting Materials | Product Type | Reaction Conditions | Source(s) |

| Pd(PPh₃)₄ or Cu-catalyst | N-benzoyl benzoxazinones | Tetra-substituted 3,1-benzoxazines | Dichloromethane (CH₂Cl₂), 20-80 °C | nih.gov |

| Triphosgene | Schiff bases | 1,3-Benzoxazine-2,4-diones | - | orientjchem.org |

| Pyridine (Solvent/Base) | Anthranilic acid, Benzoyl chloride | 2-Phenyl-4H-3,1-benzoxazin-4-one | Pyridine | uomosul.edu.iqrsc.org |

| Gold(I) complex | N-(2-alkynyl)aryl benzamides | 4H-Benzo[d] nih.govnih.govoxazines | Dichloromethane (CH₂Cl₂), 23-30 °C | nih.gov |

| None (Thermal) | Heterocyclic anhydrides, TMSA | 1H-Benzoxazine-2,4-diones | Benzene (B151609), 53-85 °C | researchgate.net |

Identification and Characterization of Reaction Intermediates

The synthesis of the 1,3-benzoxazine-2,4-dione ring system proceeds through distinct, often transient, intermediates whose identification has been crucial for understanding the reaction mechanism.

One of the most well-documented pathways involves the reaction of heterocyclic anhydrides with trimethylsilyl azide (TMSA). researchgate.net In this mechanism, the first key intermediate is an acylazide . researchgate.net This species subsequently undergoes a Curtius rearrangement, a thermal or photochemical process where the acylazide loses a molecule of nitrogen gas (N₂) to form an isocyanate intermediate. researchgate.net This highly reactive isocyanate is pivotal, as it contains the necessary functionality for the subsequent ring-closing step. researchgate.net

In transition-metal-catalyzed reactions, such as the decarboxylative cyclization of N-benzoyl benzoxazinones, the mechanism proceeds through different intermediates. nih.gov Here, coordination of the metal catalyst to the starting material induces decarboxylation, leading to the formation of zwitterionic intermediates . nih.gov The subsequent nucleophilic attack of the amide oxygen within this intermediate drives the cyclization. nih.gov

The synthesis of related 2-phenyl-4H-3,1-benzoxazin-4-one from anthranilic acid and benzoyl chloride involves a mixed anhydride intermediate, formed when the second mole of benzoyl chloride reacts with the carboxylic group of the N-acylated anthranilic acid. uomosul.edu.iq

The N-Hydroxymethyl Aniline (HMA) pathway is a recognized mechanistic route in the synthesis of certain types of benzoxazines, specifically in the Mannich condensation reaction of a phenol, aniline, and formaldehyde to produce 3,4-dihydro-2H-3-phenyl-1,3-benzoxazine. researchgate.netikm.org.my In this context, HMA is considered a key intermediate that forms from the initial reaction between aniline and formaldehyde. researchgate.net This intermediate can then react with phenol to form the benzoxazine ring or react with itself and other components to form byproducts. researchgate.net

However, for the synthesis of the target compound, This compound , the involvement of an N-Hydroxymethyl Aniline pathway is not described in the reviewed scientific literature. The established synthetic routes for the dione structure, such as those starting from heterocyclic anhydrides or Schiff bases, proceed through different intermediates like isocyanates or via direct cyclization of acylated precursors. orientjchem.orgresearchgate.net Therefore, the HMA pathway is characteristic of a different class of benzoxazine compounds.

Kinetic Investigations of Reaction Processes

Detailed kinetic studies specifically for the synthesis of this compound are not extensively documented in the available literature. Most kinetic research in the field of benzoxazines has concentrated on their polymerization reactions rather than the initial synthesis of the monomer. researchgate.netmdpi.com For example, the curing kinetics of various benzoxazine monomers are often studied using techniques like Differential Scanning Calorimetry (DSC) to determine activation energies for polymerization. researchgate.net

Influences on Reaction Efficiency and Product Purity

The efficiency of synthesis and the purity of the resulting this compound are highly sensitive to the chosen synthetic route and the precise control of reaction parameters.

In the synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones, stoichiometry is a critical factor. Using two equivalents of benzoyl chloride per equivalent of anthranilic acid in pyridine results in a high yield of the desired benzoxazinone (B8607429). rsc.org However, using only one equivalent leads to a mixture of the target product and N-benzoylanthranilic acid, significantly reducing the purity and yield of the final product. rsc.org

For the transition-metal-catalyzed decarboxylative cyclization leading to related benzoxazine structures, the choice of catalyst and ligand has a profound impact on reaction efficiency. A study showed that using a Pd(PPh₃)₄ catalyst gave a near-quantitative yield (99%) in a short time, whereas other ligands required much longer reaction times to achieve high yields. nih.gov

In the synthesis of 1H-benzoxazine-2,4-diones from heterocyclic anhydrides, temperature control was found to be crucial. An optimized temperature profile—heating at a lower temperature for an extended period followed by a shorter period at a higher temperature—resulted in a 54% yield of a pure product. researchgate.net This indicates that both kinetic and thermodynamic factors must be carefully balanced to maximize yield and minimize side reactions. researchgate.net

| Synthetic Method | Key Parameters | Reported Yield | Source(s) |

| Decarboxylative Cyclization | Catalyst: Pd(PPh₃)₄ | 99% | nih.gov |

| Acylazide Rearrangement | Temperature Profile: 17h at 53°C, then 2h at 85°C | 54% | researchgate.net |

| Acylation of Anthranilic Acid | Stoichiometry: 2 eq. of Benzoyl Chloride | High Yield | rsc.org |

| Reaction of Schiff bases with Triphosgene | Substituents on Schiff base | Selective formation | orientjchem.org |

Intramolecular Cyclization Dynamics

The final, ring-forming step in the synthesis of this compound is a critical intramolecular cyclization event. The dynamics of this step are dictated by the nature of the immediate precursor molecule generated in the earlier stages of the reaction.

In the pathway that proceeds via an isocyanate intermediate, the cyclization is an intramolecular nucleophilic attack. researchgate.net The oxygen atom of the carboxylic acid group on the benzene ring attacks the electrophilic carbon atom of the isocyanate group. researchgate.net This attack leads to the formation of the six-membered heterocyclic ring, yielding the stable benzoxazine-2,4-dione structure. researchgate.net

In transition-metal-catalyzed decarboxylative routes, the intramolecular cyclization occurs from a zwitterionic intermediate. nih.gov Here, the less sterically hindered amide oxygen acts as the nucleophile, attacking an internal, metal-coordinated carbon position to form the ring. nih.gov This type of cyclization is often highly regioselective and stereoselective. For related structures, this has been described as a 6-exo-dig cyclization, highlighting the specific manner of ring closure. nih.gov

Similarly, the synthesis of 2-phenyl-4H-3,1-benzoxazin-4-one from a mixed anhydride intermediate concludes with an intramolecular attack by the carboxylate anion on the amide group, which closes the ring. ubaya.ac.id In all these cases, the intramolecular nature of the final step is entropically favored, driving the reaction towards the formation of the thermodynamically stable bicyclic dione system.

Derivatization Strategies and Structure Activity Relationship Sar Studies of 3 Phenyl 1,3 Benzoxazine 2,4 Dione Derivatives

Substituent Effects on the Phenyl Moiety

Modifications to the N-phenyl ring at position 3 of the benzoxazine (B1645224) structure have been a primary focus of derivatization, revealing critical insights into how electronic and steric factors influence activity.

A significant finding in the structure-activity relationship (SAR) of 3-phenyl-1,3-benzoxazine-2,4-dione derivatives is that antimycobacterial activity is enhanced by substituents on the phenyl ring that increase both lipophilicity and electron-withdrawing character. nih.gov The introduction of electron-accepting groups, such as nitro (NO₂) and trifluoromethyl (CF₃), has been shown to be favorable for activity. This suggests that the electronic nature of the phenyl ring plays a crucial role in the molecule's mechanism of action, potentially involving interactions with biological targets that are stabilized by electron-deficient moieties.

Similarly, increasing the hydrophobicity (lipophilicity) of the substituents on the phenyl ring correlates with improved antimycobacterial efficacy. nih.gov This relationship indicates that the ability of the compound to traverse the lipid-rich cell wall of mycobacteria is a key determinant of its activity.

Table 1: Effect of Electron-Withdrawing and Lipophilic Substituents on the Antimycobacterial Activity of 6-Chloro-3-phenyl-1,3-benzoxazine-2,4-dione Derivatives Activity is often reported as Minimum Inhibitory Concentration (MIC) in µg/mL against various Mycobacterium strains. Lower MIC values indicate higher potency.

| Compound ID | Phenyl Ring Substituent | Biological Activity (MIC in µg/mL against M. tuberculosis) | Reference |

| 1 | 4-CF₃ | Comparable or better than isoniazid | nih.gov |

| 2 | 4-NO₂ | Comparable or better than isoniazid | nih.gov |

| 3 | 3,4-di-Cl | Comparable or better than isoniazid | nih.gov |

| 4 | Unsubstituted | Less active than substituted derivatives | nih.gov |

This table is illustrative, based on findings that electron-withdrawing groups enhance activity.

The position of substituents on the N-phenyl ring significantly modulates the biological activity of these compounds. SAR studies that compare ortho-, meta-, and para-substituted isomers have demonstrated that the spatial arrangement of functional groups is as important as their chemical nature.

While a comprehensive study systematically comparing all positional isomers for a single substituent is not extensively detailed in the provided search results, the general findings from broad screenings of 153 derivatives indicate that the effect of substituents on the phenyl ring is a critical factor. nih.gov For instance, in related Schiff bases, methyl groups substituted at the meta and para positions showed greater antimicrobial activity compared to the ortho-substituted derivative, suggesting that steric hindrance from ortho substituents can be detrimental to activity. researchgate.net This principle likely extends to the this compound series, where para-substitution is often favored for optimal interaction with the biological target.

Substituent Effects on the Benzoxazine Ring System

Direct modification of the benzoxazine core, particularly at positions 6 and 7, has also been explored to optimize activity. The effects of these substitutions are often complex and can synergize with modifications on the N-phenyl ring. nih.gov

Halogenation of the benzoxazine ring is a common and effective strategy to enhance biological activity. Introducing halogen atoms, particularly chlorine, at position 6 has been a key feature in some of the most potent derivatives. A series of 6-chloro-3-phenyl-2H-1,3-benzoxazine-2,4(3H)-dione derivatives demonstrated significant in vitro activity against Mycobacterium tuberculosis, M. kansasii, and M. avium. nih.gov

Further halogenation can also be beneficial. For example, in other 1,3-benzoxazine series, a 6-bromo-7-chloro substitution pattern was found to produce highly potent compounds, indicating that di-halogenation can be a viable strategy for activity enhancement. nih.gov

Table 2: Impact of Halogenation on the Benzoxazine Ring on Biological Activity

| Compound ID | Benzoxazine Ring Substituent(s) | Phenyl Ring Substituent | Biological Activity | Reference |

| 5 | 6-Chloro | Various (e.g., 4-CF₃) | Potent antimycobacterial activity | nih.gov |

| 6 | 6-Chloro | Unsubstituted | Active | nih.gov |

| 7 | 6-Bromo, 7-Chloro | 2-Pyridine 1-oxide (at C4) | Potent vasorelaxant activity (EC₅₀ = 0.14 µM)* | nih.gov |

*Note: Compound 7 is a different 1,3-benzoxazine derivative, included to illustrate the effect of di-halogenation on a related scaffold.

The introduction of alkyl groups, such as a methyl group, onto the benzoxazine ring has been investigated. While specific activity data for alkyl-substituted 3-phenyl-1,3-benzoxazine-2,4-diones is limited in the search results, the synthesis of compounds like 6-methyl-3-phenyl-1,3-benzoxazine-2,4-dione has been reported. This indicates that such modifications are chemically feasible and part of broader SAR explorations. The effect of these small alkyl groups is generally considered more complex and less pronounced than that of electron-withdrawing groups or halogens. nih.gov

Beyond halogens, the introduction of other functional groups onto the benzoxazine ring is a key strategy. In related heterocyclic systems, electron-withdrawing groups like trifluoromethyl (-CF₃) have been shown to be beneficial. ijrpr.com For instance, an electron-withdrawing group at the C6 position of the 1,3-benzoxazine nucleus was found to be important for optimal activity in a series of K+ channel openers. nih.gov

Additionally, the synthesis of 8-acyloxy-1,3-benzoxazine-2,4-diones has been explored, where these derivatives act as components for antibiotics, using iron transport systems to penetrate bacterial outer membranes. nih.gov This highlights an advanced derivatization strategy where the functional group is designed to hijack specific bacterial uptake mechanisms.

Heteroatom Modifications

Replacement of Oxo with Thioxo Groups

The substitution of one or both oxo groups in the 1,3-benzoxazine-2,4-dione ring with sulfur atoms to form thioxo and dithio analogs has been shown to significantly influence the biological activity of these compounds. Research has demonstrated that this modification can lead to enhanced potency in various therapeutic areas.

A quantum molecular similarity approach was used to study the antimycobacterial activity of substituted 3-phenyl-2H-1,3-benzoxazine-2,4-dithiones and 3-phenyl-4-thioxo-2H-1,3-benzoxazin-2(3H)-ones. researchgate.netresearchgate.net The findings revealed that replacing the oxo group with a thioxo group at position 4 of the benzoxazin-2,4-dione ring enhances the antimycobacterial activity. researchgate.netresearchgate.net A similar increase in activity was observed when the replacement occurred at position 2. researchgate.netresearchgate.net

Specifically, in a series of 3-(4-alkylphenyl)-2H-1,3-benzoxazine-2,4(3H)-diones, the replacement of the carbonyl group with a thiocarbonyl group resulted in increased in vitro antimycobacterial activity against Mycobacterium tuberculosis, Mycobacterium avium, and two strains of Mycobacterium kansasii. researchgate.netresearchgate.netresearchgate.net In fact, the most active thioxo derivatives demonstrated higher potency than the standard drug isoniazid. researchgate.net

Furthermore, the antifungal activity of thionated-1,3-benzoxazine derivatives has been investigated against eight fungal strains, with some compounds showing activity comparable to the antifungal drug fluconazole. ikm.org.my Similarly, a structure-activity relationship study of 1,2,4-triazolo[1,5-a] researchgate.netresearchgate.netnih.govtriazin-5,7-dione and its 5-thioxo analogues revealed that the 5-thioxo derivatives exhibited significant inhibitory activity against thymidine (B127349) phosphorylase, an enzyme involved in angiogenesis. nih.gov

Structural Modifications and Scaffold Hybridization

3-Benzyl-1,3-Benzoxazine-2,4-Dione Analogs

A series of 3-benzyl-1,3-benzoxazine-2,4-dione analogs have been synthesized and evaluated for their biological activities, particularly as antimycobacterial and antiviral agents. These studies have provided valuable insights into the SAR of this class of compounds.

Derivatives of 3-benzyl-2H-benzoxazine-2,4(3H)-dione with substitutions at positions 6, 7, or 8 on the benzoxazine ring, and at positions 3 or 4 on the benzyl (B1604629) moiety, were synthesized and tested for their in vitro antimycobacterial activity against Mycobacterium avium and two strains of Mycobacterium kansasii. researchgate.netresearchgate.net The antimycobacterial activity of these compounds was found to be correlated with that of N-benzylsalicylamides and dependent on partition coefficients and electronic indexes. researchgate.netresearchgate.net

In another study, 3-benzyl-1,3-benzoxazine-2,4-dione analogs were designed as allosteric inhibitors of mitogen-activated kinase kinase (MEK), a key component in the Ras/Raf/MEK/ERK pathway, which is crucial for the replication of Enterovirus 71 (EV71). ikm.org.mynih.gov By replacing the double bond between C3 and C4 in the coumarin (B35378) scaffold of a known MEK inhibitor with an amide bond, a series of 3-benzyl-1,3-benzoxazine-2,4-diones were developed. nih.gov One derivative, compound 9f , showed submicromolar inhibitory activity. nih.gov Further optimization of this lead compound resulted in two highly active compounds, 9k and 9m , with nanomolar bioactivities (55 nM and 60 nM, respectively). nih.gov Enzymatic assays confirmed that these compounds act as allosteric inhibitors of unphosphorylated MEK1. nih.gov Molecular dynamic simulations predicted a binding mode for compound 9k that is consistent with other known MEK1/2 allosteric inhibitors. nih.gov In cell-based assays, compounds 9k and 9m effectively suppressed the ERK1/2 pathway, inhibited the expression of EV71 VP1, and reduced the cytopathic effect induced by EV71 in rhabdomyosarcoma (RD) cells. nih.gov

Arylpiperazine and Tetrahydroisoquinoline Conjugates

The conjugation of the 1,3-benzoxazine-2,4-dione scaffold with other heterocyclic moieties, such as arylpiperazine and tetrahydroisoquinoline, has emerged as a promising strategy for developing novel therapeutic agents with diverse pharmacological profiles.

Systematic studies on the structure-activity relationships of arylpiperazine ligands for serotonin (B10506) receptors led to the synthesis of new derivatives. nih.gov While not directly linked to this compound in the provided context, this research highlights the importance of the arylpiperazine moiety in medicinal chemistry. nih.govnih.govresearchgate.net

Nitrogen-containing heterocycles like 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) are of great interest to medicinal chemists for developing new therapeutics. nih.gov THIQ derivatives have demonstrated a wide range of biological activities, including anticancer, antitubercular, antibacterial, antifungal, anti-HIV, and anti-inflammatory properties. nih.govrsc.orgresearchgate.net The synthesis of novel 1,2,3,4-tetrahydroisoquinoline conjugates with dipeptide derivatives has been reported, with the resulting hybrids showing antimicrobial efficacy. nih.govacs.org This underscores the potential of combining the benzoxazine scaffold with THIQ to create hybrid molecules with enhanced or novel biological activities.

Benzoxazine Derivatives with Aminoquinoline Moieties

The incorporation of aminoquinoline moieties into the benzoxazine structure has been explored to develop new compounds with potential therapeutic applications. A series of new 8-amino-1,4-benzoxazine derivatives were synthesized and evaluated for their neuroprotective antioxidant properties. nih.gov The study investigated the effects of substituents at the 3- and 8-positions of the 1,4-benzoxazine ring. nih.gov The results indicated that 3-alkyl substituents were crucial for efficient neuroprotective activity. nih.gov Among the substituted 3-alkyl benzoxazines, derivatives bearing an 8-benzylamino substituent were identified as the most promising, exhibiting potent neuroprotective activity without significant cytotoxicity. nih.gov

Computational Chemistry and in Silico Approaches in 3 Phenyl 1,3 Benzoxazine 2,4 Dione Research

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a cornerstone in computational drug design, enabling the prediction of a compound's biological activity based on its molecular structure. For 3-Phenyl-1,3-benzoxazine-2,4-dione and its analogs, QSAR studies are instrumental in identifying the key structural features that govern their therapeutic efficacy.

Correlation Analysis and Artificial Neural Networks (ANN)

In the context of this compound research, correlation analysis is employed to establish a statistical relationship between the physicochemical properties of a series of related compounds and their observed biological activities. This can involve linear regression analysis to understand how descriptors such as lipophilicity (logP), electronic effects (Hammett constants), and steric parameters influence a specific biological outcome.

Artificial Neural Networks (ANN), a more sophisticated computational tool, are also utilized. ANNs can model complex, non-linear relationships that may be missed by traditional correlation analysis. By training the network with a dataset of this compound derivatives and their corresponding activities, a predictive model can be developed. This model can then be used to estimate the activity of new, untested analogs, thereby prioritizing the synthesis of the most promising candidates.

Molecular Docking Studies for Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. For this compound, these studies are critical for understanding its interactions with potential biological targets at the atomic level.

Ligand-Protein Binding Site Interactions

Molecular docking simulations place this compound into the binding site of a target protein, such as an enzyme or a receptor. The output of these simulations provides a detailed picture of the non-covalent interactions that stabilize the ligand-protein complex. These interactions can include hydrophobic interactions, van der Waals forces, and electrostatic interactions. By analyzing the binding mode and the key residues involved in the interaction, researchers can understand the basis of the compound's activity and propose modifications to improve its binding affinity. For instance, derivatives of this compound have been investigated as potential kinase inhibitors. google.com

Hydrogen Bonding Network Analysis

A critical component of ligand-protein interactions is the formation of hydrogen bonds. A detailed analysis of the hydrogen bonding network between this compound and its target protein is essential. The carbonyl groups and the nitrogen atom within the benzoxazine-2,4-dione scaffold are potential hydrogen bond acceptors and donors. Identifying the specific amino acid residues that form hydrogen bonds with the ligand provides crucial information for lead optimization. Modifying the structure of this compound to enhance or introduce new hydrogen bonds can significantly increase its binding affinity and, consequently, its biological activity.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Analysis

The evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the drug discovery and development process. In recent years, in silico methods, which utilize computational models to predict these properties, have become indispensable tools. These approaches allow for the early assessment of a compound's pharmacokinetic profile, saving time and resources by identifying potentially problematic candidates before they advance to more costly experimental testing. For the chemical compound this compound, specific and detailed in silico ADME studies are not extensively available in publicly accessible scientific literature. However, by examining research on structurally related benzoxazine (B1645224) derivatives, a general understanding of the likely pharmacokinetic profile can be inferred and the methodologies for such an analysis can be described.

In silico ADME predictions are typically based on a molecule's physicochemical properties, which can be calculated from its two-dimensional structure. These properties are then used in various computational models to forecast its behavior in the human body. Key physicochemical parameters that influence ADME properties include molecular weight, lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors.

Drug-Likeness and Physicochemical Properties

A common first step in in silico ADME analysis is the assessment of a compound's "drug-likeness," often evaluated against established criteria such as Lipinski's Rule of Five. While a specific, experimentally validated ADME profile for this compound is not readily found, we can analyze its basic molecular properties.

Table 1: Calculated Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₄H₉NO₃ |

| Molecular Weight | 239.23 g/mol |

| LogP (estimated) | 1.8 - 2.5 |

| Topological Polar Surface Area (TPSA) | 58.7 Ų |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 1 |

Note: These values are calculated based on the chemical structure of this compound using computational algorithms and may vary slightly between different prediction software.

Based on these calculated properties, this compound generally adheres to Lipinski's Rule of Five, suggesting it possesses a favorable profile for oral bioavailability.

Predicted ADME Profile

While a comprehensive, published in silico ADME analysis for this compound is not available, predictions for related benzoxazine structures can provide insights into its likely behavior. Such analyses are often performed using a variety of software and web-based tools that model different aspects of pharmacokinetics.

Table 2: Predicted ADME Parameters for a Representative Benzoxazine Scaffold

| Parameter | Predicted Value/Classification | Implication |

| Absorption | ||

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |

| Caco-2 Permeability | Moderate to High | Suggests good potential for passive diffusion across the intestinal epithelium. |

| P-glycoprotein Substrate | No | The compound is not likely to be actively pumped out of cells, which is favorable for intracellular drug concentration. |

| Distribution | ||

| Volume of Distribution (VDss) | Moderate | Indicates that the compound is likely to distribute into tissues, but not excessively. |

| Blood-Brain Barrier (BBB) Permeation | Low to Moderate | May have limited ability to cross into the central nervous system. |

| Plasma Protein Binding | High | A significant fraction of the compound in the bloodstream is expected to be bound to plasma proteins, which can affect its free concentration and efficacy. |

| Metabolism | ||

| Cytochrome P450 (CYP) Inhibition | Potential inhibitor of CYP2C9, CYP3A4 | May interfere with the metabolism of other drugs that are substrates for these enzymes. |

| Excretion | ||

| Total Clearance | Low to Moderate | Suggests a relatively slow rate of elimination from the body. |

| Renal (Kidney) Excretion | Low | The primary route of elimination is not predicted to be via the kidneys. |

Disclaimer: The data in this table is illustrative and based on general predictions for compounds with a benzoxazine core. It does not represent experimentally validated data for this compound.

Studies on similar benzoxazine derivatives often employ a suite of computational models to generate these predictions. chemicalbook.comnih.govresearchgate.net These models are built from large datasets of experimentally determined ADME properties and use machine learning algorithms to establish relationships between chemical structure and pharmacokinetic behavior. The accuracy of these predictions can vary, and they are best used as a screening tool to prioritize compounds for further experimental investigation. jocpr.com

Applications of 3 Phenyl 1,3 Benzoxazine 2,4 Dione As a Synthetic Intermediate in Organic Chemistry

Precursor for Complex Heterocyclic Ring Systems

The inherent reactivity of the 1,3-benzoxazine-2,4-dione core makes it an excellent starting material for the synthesis of various heterocyclic structures. The presence of the ester and amide functionalities within the oxazine (B8389632) ring allows for a range of chemical transformations, particularly through reactions with nucleophiles.

One of the notable applications of 3-Phenyl-1,3-benzoxazine-2,4-dione is its potential to serve as a precursor for quinazoline-2,4(1H,3H)-diones. The reaction with primary amines can lead to the opening of the oxazine ring followed by an intramolecular cyclization to form the quinazolinedione skeleton. This transformation provides a synthetic route to a class of compounds known for their broad spectrum of biological activities.

| Reactant | Product | Reaction Type |

| This compound | Quinazoline-2,4(1H,3H)-dione derivatives | Ring-opening/intramolecular cyclization |

This table illustrates the transformation of the benzoxazine (B1645224) scaffold into the quinazolinedione system.

Building Block for Multifunctional Chemical Compounds

The dicarbonyl nature of the oxazine ring in this compound provides a platform for the introduction of various functional groups, making it a valuable building block for multifunctional compounds. The active methylene (B1212753) group and the potential for reactions at the carbonyl positions allow for the attachment of different chemical moieties.

For instance, the compound can act as an acylating agent, enabling the introduction of the N-phenyl-2-hydroxybenzamide moiety into other molecules. This capability allows for the synthesis of larger, more complex structures with tailored properties. The reactivity of the dione (B5365651) system can be harnessed to create compounds with multiple reactive handles for further chemical modifications.

Intermediate in the Synthesis of Bioactive Scaffolds

The benzoxazine scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. nih.gov The this compound core is no exception and serves as a key intermediate in the synthesis of various bioactive molecules.

A significant example is the development of 3-benzyl-1,3-benzoxazine-2,4-dione analogues as allosteric inhibitors of mitogen-activated protein kinase kinase (MEK). ikm.org.my This highlights the potential of this scaffold in the design of targeted therapies. The ability to modify the phenyl group at the 3-position and the benzoyl portion of the molecule allows for the fine-tuning of biological activity. Ferrocenyl 1,3-benzoxazine has shown potency against breast cancer cell lines, and benzoxazines with an aminoquinoline moiety have demonstrated antimalarial properties. ikm.org.my

| Bioactive Scaffold Derivative | Target/Activity |

| 3-Benzyl-1,3-benzoxazine-2,4-dione analogues | Allosteric MEK inhibitors |

| Ferrocenyl 1,3-benzoxazine | Anticancer (Breast cancer) |

| Aminoquinoline-containing benzoxazine | Antimalarial |

This interactive table showcases examples of bioactive scaffolds derived from the 1,3-benzoxazine core.

Role in Polymer Chemistry (Polybenzoxazines)

While the polymerization of traditional 1,3-benzoxazines through thermal ring-opening is well-established, the role of the 2,4-dione variant in polymer chemistry is an area of ongoing investigation. The presence of the two carbonyl groups suggests different potential polymerization pathways compared to conventional benzoxazines.

One possibility is the use of this compound as a monomer in polycondensation reactions. For example, it could potentially react with diamines to form polyamides. The reaction would involve the opening of the oxazine ring and subsequent amide bond formation, leading to the creation of a polymer chain. This would result in polymers with a different backbone structure and potentially unique properties compared to traditional polybenzoxazines. The study of the polymerization behavior of diamine-based benzoxazines provides insights into how such reactions might proceed.

| Polymerization Type | Potential Monomers | Resulting Polymer |

| Polycondensation | This compound and a diamine | Polyamide |

This table outlines a potential application of this compound in polymer synthesis.

Mechanistic Insights into the Biological Activities of 3 Phenyl 1,3 Benzoxazine 2,4 Dione Derivatives

Antimycobacterial Activity Mechanisms

Substituted 3-phenyl-1,3-benzoxazine-2,4-diones have demonstrated notable in vitro activity against various mycobacterial species, including those responsible for significant human diseases.

Modulation of Mycobacterial Strains (e.g., M. tuberculosis, M. kansasii, M. avium)

A considerable number of 3-phenyl-2H-benzoxazine-2,4(3H)-dione derivatives have been synthesized and evaluated for their effectiveness against several mycobacterial strains. nih.govnih.gov Research has consistently shown that these compounds exhibit inhibitory activity against Mycobacterium tuberculosis, the primary causative agent of tuberculosis, as well as against nontuberculous mycobacteria such as Mycobacterium kansasii and Mycobacterium avium. nih.govnih.govnih.gov The latter are particularly significant as opportunistic pathogens in immunocompromised individuals.

The potency of these derivatives is intricately linked to their chemical structure, specifically the nature and position of substituents on both the benzoxazine (B1645224) core and the N-phenyl ring. nih.gov This structure-activity relationship (SAR) is crucial for understanding their mechanism of action and for the rational design of more effective antimycobacterial agents.

Proposed Mechanisms Distinct from Standard Antituberculotics

The mechanism of action of 3-phenyl-1,3-benzoxazine-2,4-dione derivatives appears to differ from that of many standard antitubercular drugs. The antimycobacterial efficacy of these compounds is significantly influenced by two key physicochemical properties: hydrophobicity and the electronic character of the substituents. nih.gov

An increase in the hydrophobicity (lipophilicity) of the molecule generally correlates with enhanced antimycobacterial activity. nih.gov This suggests that the ability of the compound to penetrate the lipid-rich mycobacterial cell wall is a critical determinant of its effectiveness. Furthermore, the presence of electron-withdrawing groups on the N-phenyl ring has been shown to be a major contributor to their potent antimycobacterial effects. nih.gov This indicates that the electronic properties of the molecule play a direct role in its interaction with its molecular target within the mycobacterium. While the precise molecular target is still under investigation, these findings suggest a mechanism that is distinct from drugs that inhibit specific enzymes in well-known pathways, such as cell wall synthesis or DNA replication.

Table 1: Antimycobacterial Activity of Selected this compound Derivatives This table is interactive. You can sort and filter the data.

| Compound Derivative | Target Mycobacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|---|

| Isoniazid analogue derivatives 8a-c | Mycobacterium tuberculosis H37Ra | 0.125-0.250 | nih.gov |

| Benzoxazin-2-one derivative 1c | Resistant M. tuberculosis strains | Low MIC values | nih.gov |

| Benzoxazin-2-one derivative 5j | Resistant M. tuberculosis strains | Low MIC values | nih.gov |

Antifungal Activity Mechanisms

In addition to their antimycobacterial properties, this compound derivatives have also been investigated for their potential as antifungal agents. A series of these compounds has been screened against various pathogenic fungi, including Absidia corymbifera, Aspergillus fumigatus, Candida albicans, Microsporum gypseum, and Trichophyton mentagrophytes. nih.gov

Similar to the trend observed for their antimycobacterial activity, the antifungal potency of these derivatives is closely tied to their physicochemical properties. Structure-activity relationship studies have revealed that an increase in the electron-accepting ability of the substituents on the phenyl ring, coupled with greater lipophilicity, leads to higher in vitro antifungal activity. nih.gov This suggests that the mechanism of fungal inhibition also likely involves penetration of the fungal cell membrane and interaction with an intracellular target, influenced by the electronic nature of the compound.

Anticancer and Antitumor Mechanisms

The therapeutic potential of the 1,3-benzoxazine-2,4-dione scaffold extends to the realm of oncology, with derivatives being explored for their anticancer and antitumor activities.

Mitogen-Activated Extracellular Signal-Regulated Kinase (MEK) Inhibition

One of the key anticancer mechanisms identified for a closely related series of compounds, 3-benzyl-1,3-benzoxazine-2,4-diones, is the allosteric inhibition of Mitogen-Activated Extracellular Signal-Regulated Kinase (MEK). nih.gov MEK is a critical component of the Ras/Raf/MEK/ERK signaling pathway, which is frequently dysregulated in various human cancers, leading to uncontrolled cell proliferation and survival.

By acting as allosteric inhibitors, these benzoxazine derivatives bind to a site on the MEK enzyme that is distinct from the active site. nih.gov This binding event induces a conformational change in the enzyme, preventing its proper function and thereby blocking the downstream signaling cascade that promotes tumor growth. nih.gov Although this research focused on 3-benzyl analogues, the structural similarity to 3-phenyl derivatives suggests that MEK inhibition is a plausible and significant mechanism for the anticancer activity of this class of compounds.

Inhibition of Human DNA Topoisomerase I

Currently, there is a lack of direct scientific evidence specifically implicating this compound derivatives as inhibitors of human DNA topoisomerase I. While other heterocyclic compounds, including some benzoxazole (B165842) derivatives, have been reported to inhibit this crucial enzyme involved in DNA replication and repair, this specific mechanism has not been prominently documented for the this compound scaffold in the reviewed literature. Further research is required to explore this potential avenue of anticancer activity for this particular class of compounds.

Effects on Cancer Cell Lines (e.g., HCC70, MCF-7, HCT116)

Derivatives of the benzoxazine scaffold have demonstrated significant cytotoxic effects against various human cancer cell lines. While specific data for this compound against HCC70, MCF-7, and HCT116 is limited in the available literature, studies on closely related structures provide valuable insights into their anticancer potential.

For instance, research on eugenol-derived benzoxazines, including a derivative with a phenyl group at the N-3 position (6-allyl-8-methoxy-3-phenyl-3,4-dihydro-2H-benzo[e] google.combiochempress.comoxazine), confirmed cytotoxic activity against the MCF-7 breast cancer cell line. mdpi.com In this study, the LC₅₀ value for the phenyl-substituted derivative was determined to be 96.9 ± 6.84 µg/ml. mdpi.com Other derivatives in the same study, such as the benzyl-substituted analogue, showed even greater potency with an LC₅₀ of 26.4 ± 2.68 µg/ml, indicating that substitutions on the N-3 aryl ring significantly influence cytotoxic efficacy. mdpi.com

Furthermore, studies on 2H-benzo[b] google.commdpi.comoxazin-3(4H)-one derivatives linked to 1,2,3-triazoles have been evaluated against a panel of human cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). nih.gov One compound in this series showed potent inhibitory activity against HCT-116 cells with an IC₅₀ value of 4.87 ± 0.78 μM. nih.gov The mechanism for these related compounds was found to involve the inhibition of topoisomerase I and II and the induction of DNA damage. nih.gov Other related heterocyclic structures, such as quinazolinones, have also shown cytotoxicity against HCT-116 cells by inducing apoptosis and causing cell cycle arrest. mdpi.com

| Compound Class | Cell Line | Activity (IC₅₀/LC₅₀) | Reference |

|---|---|---|---|

| 6-Allyl-8-methoxy-3-phenyl-3,4-dihydro-2H-benzo[e] google.combiochempress.comoxazine (B8389632) | MCF-7 | 96.9 ± 6.84 µg/ml | mdpi.com |

| 6-Allyl-3-benzyl-8-methoxy-3,4-dihydro-2H-benzo[e] google.combiochempress.comoxazine | MCF-7 | 26.4 ± 2.68 µg/ml | mdpi.com |

| 2H-benzo[b] google.commdpi.comoxazin-3(4H)-one-triazole hybrid | HCT-116 | 4.87 ± 0.78 μM | nih.gov |

Antiviral Activity Mechanisms

The benzoxazinone (B8607429) core is a recognized scaffold for the development of anti-HIV agents, primarily through the inhibition of the viral enzyme reverse transcriptase (RT). google.combiochempress.com HIV-1 RT is a crucial enzyme for the replication of the virus, and its inhibition is a key strategy in antiretroviral therapy. biochempress.com

Certain benzoxazinone derivatives have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs). biochempress.com Quantitative structure-activity relationship (QSAR) studies on a series of benzoxazinones have shown that specific structural features are critical for their inhibitory activity. For example, the presence of a cyclopropyl (B3062369) group at the R1 position was found to be highly favorable for HIV-1 RT inhibitory activity. biochempress.com These compounds bind to a hydrophobic pocket near the enzyme's active site, inducing a conformational change that inhibits its function.

In addition to RT inhibition, some novel benzoxazin-3-one (B8392483) derivatives have been investigated as potential HIV-1 integrase inhibitors. nih.gov Molecular modeling studies suggest that the amide functionality and adjacent heteroatoms in these structures can mimic the metal-chelating pharmacophore required to inhibit the strand transfer process catalyzed by integrase. nih.gov

A series of 3-benzyl-1,3-benzoxazine-2,4-diones, which are structurally very similar to the subject compound, have been identified as potent anti-enterovirus 71 (EV71) agents. nih.gov EV71 is a virus that causes hand, foot, and mouth disease (HFMD). nih.gov The antiviral mechanism of these compounds is not directed at the virus itself but at a host cell signaling pathway that the virus hijacks for its replication. nih.gov

Specifically, these derivatives act as allosteric inhibitors of the mitogen-activated kinase kinase (MEK), a key component of the Ras/Raf/MEK/ERK signaling pathway. nih.gov By inhibiting MEK1, these compounds effectively suppress the downstream activation of the ERK1/2 pathway. nih.gov This pathway is crucial for the expression of the viral protein VP1 and for the virus-induced cytopathic effect. nih.gov Research has shown that optimized derivatives in this class can achieve nanomolar bioactivity (55nM and 60nM) in inhibiting MEK1 and subsequently suppressing EV71 replication in rhabdomyosarcoma (RD) cells. nih.gov This host-targeting mechanism represents a promising strategy for developing broad-spectrum antiviral agents.

Anti-Inflammatory Mechanisms

Derivatives of 1,3-benzoxazine have demonstrated significant anti-inflammatory properties through various mechanisms of action. Studies on derivatives of 1-(3-Phenyl-3,4-Dihydro-2H-1,3-Benzoxazin-6-yl)-ethanone showed effective inhibition of carrageenan-induced edema in rat models, a classic test for acute inflammation. biochempress.com The most potent compound in one study exhibited 83.3% inhibition of edema, surpassing the standard drug indomethacin. biochempress.com

Mechanistically, the anti-inflammatory effects of related 2H-1,4-benzoxazin-3(4H)-one derivatives have been attributed to their ability to modulate key inflammatory pathways in microglia, the resident immune cells of the central nervous system. nih.gov These compounds have been shown to downregulate the transcription and protein levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes that are pivotal in the production of inflammatory mediators like nitric oxide and prostaglandins. nih.gov Furthermore, their mechanism involves the activation of the Nrf2-HO-1 signaling pathway, which plays a critical role in the antioxidant defense system and in resolving inflammation by reducing intracellular reactive oxygen species (ROS). nih.gov

Another explored mechanism involves the cannabinoid receptor 2 (CB2). A 1,3-benzoxazin-4-one derivative was found to act as a selective CB2 agonist, which led to the attenuation of the release of pro-inflammatory cytokines and the abrogation of the activation of extracellular signal-regulated kinase (ERK) 1/2, a key pro-inflammatory and oncogenic enzyme. nih.gov

Central Nervous System (CNS) Activity Mechanisms

Benzoxazine derivatives have been explored for their potential to modulate central nervous system targets, particularly serotonin (B10506) (5-HT) receptors, which are implicated in mood disorders like anxiety and depression. While research specifically on this compound is limited, studies on structurally analogous 1,3-benzoxazolin-2,4-dione derivatives provide significant insight. nih.gov

A series of arylpiperazine derivatives of 1,3-benzoxazolin-2,4-dione were synthesized and found to have high binding affinity for the 5-HT1A receptor (Ki = 1.25-54 nM). nih.gov In vivo studies revealed that these compounds could act as potential partial agonists or antagonists at the postsynaptic 5-HT1A receptor. nih.gov Notably, certain derivatives also displayed antagonistic properties at the 5-HT2A receptor. nih.gov The interplay between 5-HT1A agonism/partial agonism and 5-HT2A antagonism is a well-established principle in the development of atypical antipsychotics and anxiolytics. One derivative from this class was identified as a potential anxiolytic and/or antidepressant agent. nih.gov

Additionally, other related 3,4-dihydro-2H-benzo google.commdpi.comoxazine derivatives have been developed to possess dual activity as selective serotonin reuptake inhibitors (SSRIs) and 5-HT1A receptor ligands, a combination sought for next-generation antidepressants. nih.gov

Potential as Anxiolytic and Antidepressant Agents

Derivatives of 1,3-benzoxazine have been noted for their potential antidepressant effects. ikm.org.my While direct studies on this compound are limited in this context, research into related heterocyclic compounds provides insights into possible mechanisms. For instance, certain arylpiperazine derivatives have demonstrated anxiolytic-like effects. nih.gov The mechanism for these effects is thought to involve direct participation of 5-HT1A receptors and indirect involvement of the GABAergic system. nih.gov Specifically, the anxiolytic effects of some compounds can be reversed by a selective 5-HT1A antagonist, but not by a GABAA-BDZ receptor complex antagonist. nih.gov

Studies on other related structures, such as tetrahydrocarbazole derivatives, have also shown anxiolytic-like activity, suggesting the involvement of the serotonergic system. mdpi.com The lack of a 5-HT2A receptor, a key component in regulating emotional states and anxiety, leads to increased anxiety in rodents. mdpi.com The anxiolytic effects of some compounds were nullified by antagonists for both GABAA and 5-HT2A receptors, indicating a potential dual mechanism of action. mdpi.com

Other Biological Activities with Mechanistic Relevance

While direct evidence for antithrombotic properties of this compound is not extensively documented, related 1,3-benzoxazine derivatives have shown antiplatelet aggregation activity. ikm.org.my For example, 2-morpholino-1,3-benzoxazine has been identified as a promising agent for inhibiting platelet aggregation. ikm.org.my

The 1,3-benzoxazine scaffold has been associated with antidiabetic and hypolipidemic effects. ikm.org.my One of the mechanisms contributing to these effects is the inhibition of pancreatic lipase. Substituted 3-phenyl-5-alkoxy-1,3,4-oxadiazole-2-ones, which share a similar structural motif, have been investigated for their potential to inhibit this enzyme. google.com

A series of 1,3-benzoxazine derivatives have been designed and synthesized as novel potassium channel openers. nih.gov These compounds have demonstrated vasorelaxant activity, which is indicative of their ability to modulate potassium channels. nih.gov For instance, the compound 2-(6-bromo-7-chloro-2,2-dimethyl-2H-1,3-benzoxazin-4-yl)pyridine 1-oxide exhibited potent vasorelaxant activity. nih.gov The structure-activity relationship studies revealed that an electron-withdrawing group at the C6 position and a methyl or halogen group at the C7 position of the 1,3-benzoxazine nucleus were crucial for optimal activity. nih.gov

Table 1: Vasorelaxant Activity of a 1,3-Benzoxazine Derivative

| Compound | EC50 (µM) against TEA and BaCl2-induced contraction |

|---|

Novel non-steroidal progesterone (B1679170) receptor antagonists have been developed based on a 3-phenylquinazoline-2,4-dione skeleton, which is structurally related to this compound. nih.gov Among the synthesized compounds, 4-(4,4-diethyl-3,4-dihydro-1,3-dioxoquinolin-2(1H)-yl)benzonitrile (DEPIQ-4CN) showed the most potent activity. nih.gov

Table 2: Progesterone Receptor Antagonist Activity

| Compound | IC50 (nM) |

|---|

The 1,3-benzoxazine scaffold is considered a versatile chemotype for designing agonists for the cannabinoid receptor 2 (CB2). nih.gov The discovery of selective CB2 agonists is a significant area of research for therapeutic purposes. nih.govresearchgate.net A series of 25 derivatives based on the 1,3-benzoxazine structure were synthesized and evaluated. nih.govresearchgate.net Among these, compound 7b5 demonstrated notable selectivity and potency as a CB2 agonist. nih.govresearchgate.net This compound was shown to impair the proliferation of triple-negative breast cancer cells and reduce the release of pro-inflammatory cytokines in a CB2-dependent manner. nih.govresearchgate.net Furthermore, it was found to abrogate the activation of the extracellular signal-regulated kinase (ERK) 1/2, which is a key pro-inflammatory and oncogenic enzyme. nih.govresearchgate.net

Table 3: Activity of a 1,3-Benzoxazine Derivative at Cannabinoid Receptors

| Compound | CB2 EC50 (nM) | CB1 EC50 (µM) |

|---|

Spectroscopic and Structural Characterization Techniques for 3 Phenyl 1,3 Benzoxazine 2,4 Dione and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural determination of organic molecules in solution. Both ¹H and ¹³C NMR provide a wealth of information regarding the chemical environment of the individual atoms within the molecule.

The ¹H NMR spectrum of 3-Phenyl-1,3-benzoxazine-2,4-dione provides characteristic signals for the protons of the benzoxazine (B1645224) core and the N-phenyl substituent. The aromatic protons of the benzoxazine ring typically appear as a complex multiplet pattern in the downfield region, generally between δ 7.0 and 8.0 ppm. The specific chemical shifts and coupling patterns are dictated by the substitution pattern on the benzene (B151609) ring.

The protons of the N-phenyl group also resonate in the aromatic region, often overlapping with the signals from the benzoxazine ring protons. These typically appear as multiplets between δ 7.3 and 7.6 ppm. The integration of the signals in the ¹H NMR spectrum is consistent with the number of protons in the molecule, confirming the presence of the respective aromatic rings. For instance, in related 3-aryl-3,4-dihydro-2H-1,3-benzoxazine structures, the protons of the aromatic rings are readily identified in the δ 6.5-7.5 ppm range.

A representative analysis of the ¹H NMR data for this compound is presented in the table below.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic (Benzoxazine Ring) | 7.0 - 8.0 | Multiplet | - |

| Aromatic (N-Phenyl Ring) | 7.3 - 7.6 | Multiplet | - |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent used and the concentration of the sample.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbons of the dione (B5365651) functionality are particularly characteristic, resonating at very downfield chemical shifts, typically in the range of δ 150-165 ppm. The aromatic carbons of both the benzoxazine and N-phenyl rings appear in the δ 115-140 ppm region.